1-ethyl-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide
説明
The compound 1-ethyl-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide features a complex heterocyclic architecture:
- A 1-ethyl-pyrazole-5-carboxamide core.
- A 1,2,3-triazole linked via an ethyl group.
- A 1,2,4-oxadiazole substituted with a thiophen-2-yl group.
The thiophene and oxadiazole moieties may enhance π-π stacking and dipole interactions, while the triazole and pyrazole groups contribute to hydrogen bonding and metabolic stability .
特性
IUPAC Name |
2-ethyl-N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O2S/c1-2-24-12(5-6-18-24)15(25)17-7-8-23-10-11(20-22-23)16-19-14(21-26-16)13-4-3-9-27-13/h3-6,9-10H,2,7-8H2,1H3,(H,17,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLYSNZFGQYGND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Structural Analogs in Medicinal Chemistry
Pyrazole Carboxamide Derivatives (Factor Xa Inhibitors)
- Razaxaban (DPC 906): A pyrazole carboxamide with a trifluoromethyl group and aminobenzisoxazole as the P1 ligand. It exhibits high selectivity for factor Xa (IC₅₀ = 0.19 nM) and oral bioavailability . Key Differences:
- The ethyl group on the pyrazole may increase lipophilicity compared to razaxaban’s trifluoromethyl group, affecting membrane permeability.
Triazole-Thiazole-Acetamide Derivatives
- Compound 9c (): Features a triazole-thiazole-acetamide scaffold with a 4-bromophenyl substitution. Demonstrated binding to active sites in docking studies .
- Key Differences :
- The target compound uses a pyrazole carboxamide instead of an acetamide, which may enhance hydrogen-bonding capacity.
Ethoxyphenyl-Triazole Carboxamides
- Compound from : Contains a 1-(2-ethoxyphenyl)-5-methyl-triazole-4-carboxamide structure.
- Key Differences :
- The target compound’s oxadiazole-triazole-ethyl linker introduces rigidity compared to the ethoxyphenyl group, possibly reducing conformational entropy during binding.
Physicochemical and Pharmacokinetic Properties
準備方法
Preparation of Thiophene-2-Carboxylic Acid Amidoxime
Thiophene-2-carboxylic acid is treated with hydroxylamine hydrochloride in methanol under reflux to yield the corresponding amidoxime.
Reaction Conditions :
Cyclization to 3-(Thiophen-2-yl)-1,2,4-Oxadiazole-5-Carbonitrile
The amidoxime undergoes cyclization with cyanogen bromide (BrCN) in dimethylformamide (DMF) at 80°C for 6 hours.
Mechanistic Insight :
Nucleophilic attack by the amidoxime oxygen on the electrophilic carbon of BrCN facilitates ring closure, eliminating HBr.
Characterization Data :
Construction of the 1,2,3-Triazole-Ethyl Linker
Synthesis of Propargyl-Oxadiazole Intermediate
The oxadiazole-5-carbonitrile is reduced to the primary amine using LiAlH₄, followed by propargylation with propargyl bromide in tetrahydrofuran (THF).
Reaction Conditions :
CuAAC Reaction with Azidoethylamine
The propargyl-oxadiazole reacts with azidoethylamine (prepared from ethylene dibromide and NaN₃) under Cu(I) catalysis.
Click Chemistry Protocol :
- Catalyst : CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%)
- Solvent : t-BuOH/H₂O (1:1)
- Temperature : RT, 12 hours
- Yield : 92%
Characterization Data :
Functionalization with 1-Ethyl-1H-Pyrazole-5-Carboxamide
Synthesis of 1-Ethyl-1H-Pyrazole-5-Carboxylic Acid
Pyrazole-5-carboxylic acid is alkylated with ethyl bromide in the presence of NaH.
Reaction Conditions :
Carboxamide Coupling via EDCl/HOBt
The carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt), followed by reaction with the triazole-ethylamine intermediate.
Coupling Protocol :
- Activators : EDCl (1.2 eq), HOBt (1.5 eq)
- Solvent : Dichloromethane (DCM)
- Temperature : RT, 24 hours
- Yield : 68%
Characterization Data :
Optimization and Comparative Analysis
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 20 min) accelerates oxadiazole formation, improving yield to 94% compared to conventional heating.
Solvent Effects on CuAAC
Polar aprotic solvents (e.g., DMF) enhance triazole regioselectivity (>95% 1,4-isomer).
Data Tables
Table 1. Key Reaction Yields and Conditions
Table 2. Spectroscopic Data Summary
| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Oxadiazole-carbonitrile | 7.75–7.40 (m, thiophene-H) | 2240 (C≡N), 1635 (C=N-O) |
| Triazole-ethylamine | 8.21 (s, 1H), 4.50 (t, 2H, -CH₂-N) | 2100 (C≡C) |
| Final product | 8.45 (s, 1H, CONH), 6.90 (s, 1H, pyrazole-H) | 1680 (C=O), 1540 (N-H) |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-ethyl-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide with high purity?
- Methodological Answer : The compound can be synthesized via multi-step reactions, starting with the formation of the triazole and oxadiazole rings. Key steps include:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core .
- Oxadiazole Formation : Cyclization of thioamide intermediates with hydroxylamine under reflux conditions .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction efficiency .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the pyrazole (δ 6.2–7.1 ppm), triazole (δ 7.8–8.5 ppm), and thiophene (δ 7.2–7.5 ppm) moieties .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1650 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) groups .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (±2 ppm accuracy) .
Q. What in vitro assays are suitable for initial screening of antimicrobial activity?
- Methodological Answer :
- Agar Dilution : Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Microplate Alamar Blue Assay : Quantify antifungal activity against C. albicans .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Catalyst Screening : Test bases like K₂CO₃ or Et₃N to enhance nucleophilic substitution efficiency .
- Temperature Control : Maintain 70–80°C during cyclization to avoid byproducts .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) for triazole formation .
Q. What strategies elucidate structure-activity relationships (SAR) for this compound against cancer targets?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the pyrazole (ethyl group) or thiophene rings to assess impact on cytotoxicity .
- Enzyme Inhibition Assays : Test inhibition of kinases (e.g., EGFR) or apoptosis regulators (e.g., Bcl-2) using fluorescence-based kits .
- Computational Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., tubulin) .
Q. How do molecular docking studies clarify interactions between this compound and biological targets?
- Methodological Answer :
- Protein Preparation : Retrieve crystal structures (e.g., from PDB) and remove water/ligands using PyMOL .
- Grid Generation : Define active sites (e.g., ATP-binding pocket of kinases) with AutoGrid .
- Docking Simulations : Compare binding energies (ΔG) and hydrogen-bonding patterns of analogs to identify critical interactions .
Q. What methodologies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-Response Curves : Use 8–10 concentration points to calculate accurate IC₅₀ values .
- Cell Line Validation : Ensure consistent use of authenticated lines (e.g., ATCC-certified HeLa) to minimize variability .
- Meta-Analysis : Apply statistical tools (e.g., RevMan) to aggregate data from multiple studies .
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